N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C10H11N3O2S It is characterized by the presence of a sulfonyl group attached to a cyanobenzene ring and a dimethylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with N,N-dimethylmethanimidamide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can react with other molecules to form larger, more complex structures through condensation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation reactions can produce sulfonic acids or other oxidized forms .
Scientific Research Applications
N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The cyanobenzene moiety can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide include:
- 4-Cyanobenzenesulfonyl chloride
- N,N-Dimethylmethanimidamide
- 4-Bromobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
Uniqueness
N’-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and cyanobenzene groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
N'-(4-cyanophenyl)sulfonyl-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13(2)8-12-16(14,15)10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHUCQYCIBZOU-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/S(=O)(=O)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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